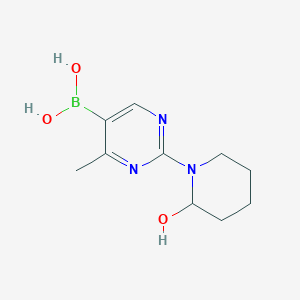

(2-(2-Hydroxypiperidin-1-yl)-4-methylpyrimidin-5-yl)boronic acid

Description

(2-(2-Hydroxypiperidin-1-yl)-4-methylpyrimidin-5-yl)boronic acid is a pyrimidine-based boronic acid derivative characterized by a hydroxypiperidine substituent at the 2-position and a methyl group at the 4-position of the pyrimidine ring. This compound belongs to a class of boronic acids widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in pharmaceuticals and materials science . Its hydroxypiperidine moiety enhances solubility in polar solvents and may contribute to bioactivity by enabling hydrogen bonding in biological targets .

Properties

Molecular Formula |

C10H16BN3O3 |

|---|---|

Molecular Weight |

237.07 g/mol |

IUPAC Name |

[2-(2-hydroxypiperidin-1-yl)-4-methylpyrimidin-5-yl]boronic acid |

InChI |

InChI=1S/C10H16BN3O3/c1-7-8(11(16)17)6-12-10(13-7)14-5-3-2-4-9(14)15/h6,9,15-17H,2-5H2,1H3 |

InChI Key |

IHRBAKCXOAJBNT-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CN=C(N=C1C)N2CCCCC2O)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(2-Hydroxypiperidin-1-yl)-4-methylpyrimidin-5-yl)boronic acid typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized separately, often through a condensation reaction involving a suitable aldehyde and amine.

Coupling of the Rings: The piperidine and pyrimidine rings are then coupled together using a suitable coupling agent.

Introduction of the Boronic Acid Group:

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods are advantageous due to their scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2-(2-Hydroxypiperidin-1-yl)-4-methylpyrimidin-5-yl)boronic acid can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The boronic acid group can participate in substitution reactions to form new compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Palladium-catalyzed cross-coupling reactions are common, using reagents like palladium acetate and triphenylphosphine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce a variety of boronic acid derivatives.

Scientific Research Applications

(2-(2-Hydroxypiperidin-1-yl)-4-methylpyrimidin-5-yl)boronic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic properties, particularly in cancer research.

Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (2-(2-Hydroxypiperidin-1-yl)-4-methylpyrimidin-5-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a useful tool in enzyme inhibition. The piperidine and pyrimidine rings contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Key Observations :

- The hydroxypiperidine group in the target compound likely increases aqueous solubility compared to non-polar substituents (e.g., 4-ethylpiperazine) but reduces lipophilicity relative to methoxy or alkylamino analogs .

Reactivity and Functional Performance

Suzuki-Miyaura Coupling Efficiency

Compounds with electron-donating substituents (e.g., 2-hydroxypiperidine, 2-amino) exhibit faster oxidative addition in palladium-catalyzed couplings due to increased electron density on the pyrimidine ring . However, steric bulk from the 4-methyl group may slow transmetallation steps compared to smaller substituents like methoxy .

Stability and Disproportionation

Boronic acids with rigid substituents (e.g., spirocyclic amines) resist disproportionation better than flexible analogs. For instance, 1-(2-pyridinyl)-5-pyrazolones stabilize boronic acids by forming tautomeric adducts . The hydroxypiperidine group in the target compound may confer similar stabilization through intramolecular H-bonding, reducing boroxine formation .

Biological Activity

(2-(2-Hydroxypiperidin-1-yl)-4-methylpyrimidin-5-yl)boronic acid, often referred to as a boronic acid derivative, has garnered attention for its potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in medicinal chemistry, particularly in the development of enzyme inhibitors and therapeutic agents.

Boronic acids, including this compound, interact with various biological targets. They can act as enzyme inhibitors by mimicking the transition state of substrates, which is crucial in the context of β-lactamase inhibitors used against antibiotic-resistant bacteria. This particular compound may exhibit similar properties, potentially inhibiting enzymes involved in bacterial resistance mechanisms.

Biological Activity Overview

Research indicates that boronic acids can influence several biological processes, including:

- Enzyme Inhibition : Boronic acids have been shown to inhibit various enzymes, including serine proteases and β-lactamases, which are critical in antibiotic resistance.

- Antineoplastic Properties : Some boronic acid derivatives are being explored for their ability to inhibit cancer cell proliferation.

- Antimicrobial Activity : There is evidence suggesting that boron-containing compounds can possess antimicrobial properties, making them candidates for treating infections caused by resistant strains.

Enzyme Inhibition Studies

A study on boronic acid transition state inhibitors highlighted their effectiveness against extended-spectrum β-lactamases (ESBLs), particularly KPC-type enzymes. These inhibitors demonstrated potent activity in restoring the efficacy of β-lactam antibiotics against resistant bacterial strains . The compound's structural features likely contribute to its binding affinity and inhibitory capacity.

Anticancer Potential

Research has indicated that certain boronic acid derivatives possess anticancer properties by targeting specific pathways involved in tumor growth. For instance, compounds designed to inhibit proteasomes have shown promise in preclinical studies . The mechanism often involves disrupting protein degradation pathways essential for cancer cell survival.

Data Table: Biological Activities of Boronic Acid Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.